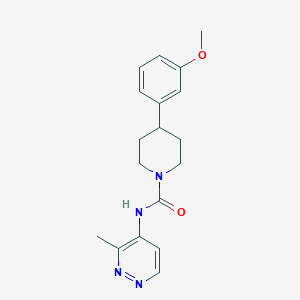![molecular formula C20H28N2O3 B7359748 1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea](/img/structure/B7359748.png)
1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea, commonly known as PPU, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPU is a urea derivative that possesses a unique chemical structure, making it a promising candidate for drug development and other scientific research applications.
Mécanisme D'action
The mechanism of action of PPU is not fully understood, but it is believed that PPU exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. PPU has been shown to inhibit the activity of protein kinase B (AKT), a protein that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
PPU has been shown to have several biochemical and physiological effects. In animal models, PPU has been shown to reduce inflammation, inhibit cancer cell growth, and induce apoptosis. PPU has also been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PPU in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and reach its target site. PPU is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using PPU in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of PPU. One potential direction is the development of PPU-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of PPU, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of PPU in humans, as most of the studies to date have been conducted in animal models.
Conclusion:
In conclusion, PPU is a promising compound that has potential applications in various scientific research fields. Its unique chemical structure and mechanism of action make it a promising candidate for drug development and other scientific research applications. Further studies are needed to fully understand the potential of PPU and its limitations in various scientific research fields.
Méthodes De Synthèse
PPU can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-propen-1-ol with 4-methyl-2-oxazoline to form 2-propen-1-yl 4-methyl-2-oxazoline. This intermediate is then reacted with 2-phenyloxirane to form 1-(2-phenyloxan-4-yl)ethanol. The final step involves the reaction of 1-(2-phenyloxan-4-yl)ethanol with N,N-dimethylformamide dimethyl acetal and urea to form PPU.
Applications De Recherche Scientifique
PPU has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of PPU is in the field of cancer research. PPU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. PPU has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
1-(2-phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-14(2)19-16(8-10-25-19)13-21-20(23)22-17-9-11-24-18(12-17)15-6-4-3-5-7-15/h3-7,16-19H,1,8-13H2,2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSTBZHAXVFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(CCO1)CNC(=O)NC2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)

![2-[1-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)sulfonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7359688.png)
![2-(2,5-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7359694.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)

![6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
![N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)
![1-[5-[2-[(4-aminophenyl)methyl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359743.png)
![(2,6-dihydroxyphenyl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7359746.png)
![N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7359747.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-4-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B7359755.png)
